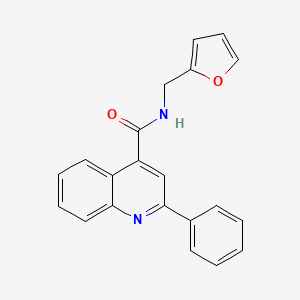

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide

Description

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is a quinoline derivative characterized by a phenyl group at position 2 and a carboxamide moiety at position 4 of the quinoline core. The amide nitrogen is substituted with a furan-2-ylmethyl group, conferring unique physicochemical and biological properties. This compound belongs to a broader class of 2-phenylquinoline-4-carboxamides, which are extensively studied for their antimicrobial, anticancer, and receptor-binding activities .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-21(22-14-16-9-6-12-25-16)18-13-20(15-7-2-1-3-8-15)23-19-11-5-4-10-17(18)19/h1-13H,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHXBMMYGNHLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366896 | |

| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5877-15-6 | |

| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

Similar compounds have been found to be metabolized by cytochrome p450 enzymes. This suggests that this compound may also be metabolized by these enzymes, which could affect its bioavailability and half-life.

Result of Action

The inhibition of EGFR by this compound can lead to a decrease in cell proliferation and an increase in cell death. This could potentially be beneficial in the treatment of cancers that are driven by overactive EGFR signaling.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for developing therapeutic agents.

Antimalarial Activity

Recent studies have indicated that quinoline derivatives, including N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide, exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. These compounds have been shown to inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite. This mechanism of action is novel and highlights the compound's potential in combating drug-resistant strains of malaria .

Anti-Cancer Properties

Research also suggests that derivatives of quinoline-4-carboxamide may possess anti-cancer properties. For instance, studies evaluating their efficacy against neuroblastoma cell lines demonstrated significant reductions in cell viability, indicating their potential as anti-cancer agents . The ability to selectively target cancer cells while sparing normal cells enhances their therapeutic appeal.

Biological Research

This compound serves as a valuable tool in biological research, particularly in the study of enzyme interactions and receptor modulation.

Enzyme Inhibition Studies

The compound's structure allows it to engage in non-covalent interactions with enzymes, potentially leading to the development of selective inhibitors that can modulate enzyme activity. This feature is critical for understanding metabolic pathways and developing targeted therapies.

Receptor Modulation

The compound has been explored for its ability to interact with various receptors, including NK-3 receptors, which are implicated in several central nervous system disorders. Its ability to modulate receptor activity could lead to advancements in treating neurological conditions .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in materials science and industrial chemistry.

Development of Dyes and Pigments

The unique electronic properties of quinoline derivatives make them suitable candidates for developing dyes and pigments with specific optical characteristics. Their stability and reactivity can be harnessed to create materials with enhanced performance in various applications.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound acts as a building block for creating more complex molecules. Its versatile reactivity allows chemists to explore new chemical reactions and develop novel materials.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Amide Side Chain

Compound 5a1 (N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide)

- Structure: Features a dimethylaminopropyl chain linked to a 4-methylpiperazine group.

- Properties : Melting point = 182.3–184.2°C, HPLC purity = 99.4%.

STX-0119 (N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide)

- Structure : Incorporates a 1,3,4-oxadiazole ring substituted with furan.

- Properties : Increased hydrophobicity due to the oxadiazole-furan system, improving membrane permeability .

SB 235375 ((α)-(S)-N-(α-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide)

- Structure : Contains a carboxymethoxy group and an ethylbenzyl substituent.

- Activity : Acts as an NK3 receptor antagonist (IC₅₀ = 25 nM).

- Comparison : The ethylbenzyl group provides steric bulk, likely enhancing receptor selectivity but reducing synthetic accessibility compared to the simpler furanmethyl group .

Modifications on the Quinoline Core

N-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

- Structure : Substitutes the phenyl group at position 2 with a 5-methylfuran and the amide nitrogen with a 4-fluorophenyl group.

- Properties : Enhanced electronic effects from the fluorine atom may improve binding to electron-deficient biological targets.

2-(4-Ethylphenyl)-N-{4-fluoro-3-nitrophenyl}-4-quinolinecarboxamide

- Structure : Features an ethylphenyl group at position 2 and a nitrofluorophenylamide.

- Properties : Nitro group introduces strong electron-withdrawing effects, affecting reactivity and stability.

- Comparison : The nitro group may confer redox activity absent in the target compound, influencing toxicity profiles .

Hydrazine-Linked Derivatives

(E)-N-benzyl-2-((2-(furan-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide

- Structure : Contains a hydrazinyl linker with a furan-2-ylmethylene group.

- Comparison : The hydrazine moiety introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the direct amide linkage in the target compound .

Q & A

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide?

The synthesis typically involves multi-step reactions starting with the coupling of quinoline-4-carboxylic acid derivatives with furan-2-ylmethylamine. Key steps include:

- Amide bond formation : Using coupling reagents like EDC/HOBt or DCC to react 2-phenylquinoline-4-carboxylic acid with furan-2-ylmethylamine .

- Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates, followed by crystallization for final product refinement .

- Characterization : Confirm structure via H/C NMR (e.g., DMSO-d as solvent) and ESI-MS for molecular ion verification .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectroscopic and spectrometric methods is used:

- NMR analysis : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while C NMR confirms carbonyl (C=O) and quaternary carbons .

- Mass spectrometry : ESI-MS detects the [M+H] ion to verify molecular weight .

- Chromatographic purity : HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screens often include:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the quinoline scaffold’s affinity for ATP-binding pockets .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : DMSO or DMF for stock solutions; aqueous buffers (e.g., PBS) for dilution .

- Storage : –20°C in airtight, light-protected vials to prevent hydrolysis or oxidation of the furan moiety .

Q. How can researchers troubleshoot low yields during synthesis?

Common fixes include:

- Reaction optimization : Adjusting stoichiometry (1.2–1.5 eq of amine) or using microwave-assisted synthesis to enhance coupling efficiency .

- Purification : Switching solvent systems (e.g., CHCl/MeOH gradients) to resolve co-eluting impurities .

Advanced Research Questions

Q. How can computational methods guide the study of this compound’s bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding poses in targets like CYP450 enzymes or DNA topoisomerases, focusing on π-π stacking (quinoline-phenyl) and hydrogen bonding (amide group) .

- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity to design analogs .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies (e.g., varying IC values) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity : Re-characterize batches via HPLC-MS to exclude degradation products .

- Cell line specificity : Test across multiple models (e.g., primary vs. immortalized cells) .

Q. How can reaction pathways be optimized for scalability?

- Continuous flow chemistry : Reduces reaction time and improves yield for steps like amide coupling .

- Catalyst screening : Pd/C or Ni-based catalysts for reductive amination, if applicable .

Q. What advanced techniques elucidate metabolite profiles?

- LC-HRMS : Identify Phase I metabolites (e.g., hydroxylation at the furan ring) using human liver microsomes .

- Isotopic labeling : C-tracing to study metabolic stability in vivo .

Q. How do structural modifications impact target selectivity?

- SAR studies : Replace the furan with thiophene (electron-rich) or pyridine (H-bond acceptor) to assess changes in kinase inhibition .

- Proteomic profiling : SILAC-based screens to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.